molecular formula C24H19ClN2O2 B8610716 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine CAS No. 95968-60-8

2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine

Cat. No. B8610716
CAS RN: 95968-60-8
M. Wt: 402.9 g/mol
InChI Key: SHYZANGLGKRIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C24H19ClN2O2 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

95968-60-8

Product Name

2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine

Molecular Formula

C24H19ClN2O2

Molecular Weight

402.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C24H19ClN2O2/c1-28-20-11-5-16(6-12-20)22-15-26-24(18-3-9-19(25)10-4-18)27-23(22)17-7-13-21(29-2)14-8-17/h3-15H,1-2H3

InChI Key

SHYZANGLGKRIGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 9.34 g. of (4-methoxyphenyl)-[1-(4-methoxyphenyl)-2-dimethylaminovinyl]ketone, 5.73 g. of 4-chlorobenzamidine hydrochloride, and 6.73 g. of potassium t-butoxide in 200 ml. of toluene was allowed to reflux for 2.5 hours and then stirred overnight at room temperature. The suspension was extracted twice each with 200 ml. of water. The combined water extracts were back-extracted with 100 ml. of toluene. The combined toluene solutions were washed with 100 ml. of a saturated sodium chloride solution. The organic solution was then dried over sodium sulfate and evaporated in vacuo. The residue was purified by chromatography over silica gel. The appropriate fractions were evaporated to dryness and crystallized from Skelly B to provide 3.97 g. of the desired title product, m.p. about 151°-153° C.
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